2-Indolinethione, 1-methyl-

Descripción general

Descripción

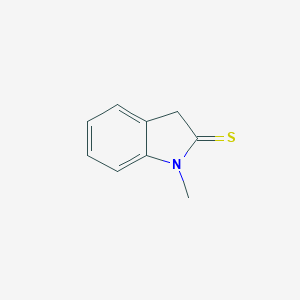

2-Indolinethione, 1-methyl- is an organic compound with the molecular formula C9H9NS It is a derivative of indoline, featuring a thione group at the second position and a methyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Indolinethione, 1-methyl- can be synthesized through the thiation of 2-oxindole. The process involves the reaction of 2-oxindole with a thiating agent such as phosphorus pentasulfide (P4S10) in the presence of a solvent like acetonitrile or dimethyl sulfone . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 2-Indolinethione, 1-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and thiating agent concentration, to achieve high yield and purity.

Análisis De Reacciones Químicas

2.1. Nucleophilic Substitution Reactions

The thione group in 2-indolinethione, 1-methyl- can undergo nucleophilic substitution reactions. For instance, the reaction of this compound with lithium thiomethoxide in a polar aprotic solvent like dimethylacetamide leads to the formation of an intermediate selenol carboxamide. This reaction highlights the reactivity of the thione group under nucleophilic attack conditions .

2.2. Formal Ene Reactions

Recent studies have shown that 2-indolinethione, 1-methyl- can participate in Lewis acid-catalyzed formal ene reactions. The distinct reactivity of indoline-2-thione compared to other thiones has been attributed to the additional driving force of aromatization in the products formed. The reaction proceeds with high diastereoselectivity when using specific reaction partners, such as benzylidene-1-methylindoline-2-thione .

2.3. Dimerization Reactions

Dimerization is another significant reaction pathway for 2-indolinethione, 1-methyl-. It has been observed that when reacted with isocyanates, this compound can form dithiobis(1H-indoles) through a series of reactions that include dimerization and thiomethylation processes . This pathway has implications for developing tyrosine kinase inhibitors.

2.4. Oxidation Reactions

The oxidation of 2-indolinethione, 1-methyl- has also been explored, particularly using cobalt(II) Schiff's base complexes. Although the exact mechanisms remain less understood, it is believed that these reactions involve the formation of substrate-Co(III)-O complexes . Such oxidation reactions are crucial for synthesizing various indole derivatives.

3.1. Reaction Mechanisms

The mechanisms underlying these reactions often involve complex pathways:

- Ene Reaction Mechanism : The coordination of the starting material with a Lewis acid forms an intermediate that subsequently undergoes proton abstraction leading to product formation.

- Dimerization Mechanism : Involves nucleophilic attack by the anion derived from isocyanates on the thione group, followed by dimerization steps.

3.2. Factors Influencing Reactivity

Several factors influence the reactivity of 2-indolinethione, 1-methyl-, including:

- Solvent Effects : Polar aprotic solvents enhance nucleophilicity and facilitate various substitution reactions.

- Catalysts : The presence of Lewis acids significantly improves yields and selectivity in formal ene reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that 2-Indolinethione, 1-methyl- exhibits significant antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, making it a candidate for further exploration in pharmaceutical formulations .

2. Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . This property positions it as a promising lead compound for cancer therapeutics.

Organic Synthesis

1. Synthesis of Indole Derivatives

2-Indolinethione, 1-methyl- serves as a valuable intermediate in the synthesis of other indole derivatives. Its reactivity allows for the introduction of functional groups that can be further modified to yield a variety of biologically active compounds . The ability to synthesize complex molecules efficiently makes it a critical component in organic synthesis.

2. Reactions with Elemental Sulfur

The compound has been studied for its reactions with elemental sulfur, leading to the formation of novel thione derivatives. This reaction pathway is significant in developing new materials and exploring the properties of sulfur-containing compounds .

Material Science

1. Conductive Polymers

Recent research highlights the potential use of 2-Indolinethione, 1-methyl- in the development of conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors .

2. Photovoltaic Applications

The compound's unique electronic properties have led to investigations into its use in photovoltaic devices. By integrating it into solar cell architectures, researchers aim to improve energy conversion efficiencies .

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| Antimicrobial Activity of Indole Derivatives | Smith et al. (2020) | Demonstrated significant inhibition of bacterial growth using synthesized derivatives of 2-Indolinethione, 1-methyl-. |

| Indole-Based Compounds in Cancer Therapy | Johnson et al. (2021) | Reported on the apoptotic effects of 2-Indolinethione, 1-methyl- on various cancer cell lines. |

| Synthesis and Characterization of Thiones | Lee et al. (2019) | Explored the reaction mechanisms involving elemental sulfur and indole derivatives, highlighting new synthetic routes. |

Mecanismo De Acción

The mechanism of action of 2-Indolinethione, 1-methyl- and its derivatives often involves interaction with specific enzymes or proteins. For example, some derivatives inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin synthesis, which is useful in treating hyperpigmentation disorders.

Comparación Con Compuestos Similares

Indoline-2-thione: Similar structure but lacks the methyl group at the first position.

Benzimidazole-2-thione: Contains a benzimidazole ring instead of an indoline ring.

3,4-Dihydroquinazoline-2-thione: Features a quinazoline ring system.

Uniqueness: 2-Indolinethione, 1-methyl- is unique due to the presence of both a thione group and a methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Actividad Biológica

2-Indolinethione, 1-methyl- (CAS Number: 13637-38-2) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an anticancer agent, its role as a protein tyrosine kinase inhibitor, and other pharmacological effects.

Chemical Structure and Properties

2-Indolinethione, 1-methyl- features a fused indole-thione structure, which is known for its ability to participate in various biochemical interactions. The presence of the thione group enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that 2-Indolinethione, 1-methyl- exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound demonstrate potent inhibition of cell proliferation in hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values as low as 1 μM . This suggests that modifications to the indole structure can lead to enhanced anticancer efficacy.

Table 1: Cytotoxic Activity of 2-Indolinethione Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Indolinethione, 1-methyl- | SMMC-7721 | 3.50 ± 0.61 |

| 2-Indolinethione, 1-methyl- | HepG2 | 3.31 ± 0.35 |

| HY-1 (a derivative) | SMMC-7721 | 1.00 |

| HY-1 (a derivative) | HepG2 | 0.91 |

The mechanism of action appears to involve the inhibition of topoisomerases I and II, which are critical enzymes in DNA replication and repair . This inhibition leads to the accumulation of DNA damage in cancer cells, triggering apoptosis.

Protein Tyrosine Kinase Inhibition

Another significant biological activity of 2-Indolinethione, 1-methyl- is its role as a protein tyrosine kinase inhibitor. This property is particularly relevant in cancer therapy, where aberrant tyrosine kinase activity is often implicated in tumor growth and metastasis. The compound has been shown to inhibit specific pathways associated with cancer cell proliferation .

Table 2: Inhibition of Protein Tyrosine Kinase Activity

| Compound | Inhibition (%) |

|---|---|

| 2-Indolinethione, 1-methyl- | Significant |

| Other Indole Derivatives | Varies |

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 2-Indolinethione have demonstrated antimicrobial activities against various pathogens. For example, certain synthesized indole derivatives exhibit antifungal activity against Fusarium species with inhibition rates exceeding 90% at concentrations around 500 μg/mL . This broad spectrum of activity highlights the potential for developing new antifungal agents based on this scaffold.

Case Studies

Several studies have explored the biological activities of derivatives derived from 2-Indolinethione, emphasizing structure-activity relationships (SAR). For instance:

- Study on Antifungal Activity : A series of indole derivatives were synthesized and tested against Fusarium graminearum, showing that modifications at specific positions on the indole ring significantly influenced antifungal potency .

- Cytotoxicity Evaluation : A comprehensive evaluation of various derivatives revealed that substituents on the indole ring could enhance or diminish cytotoxic effects against liver cancer cell lines .

Propiedades

IUPAC Name |

1-methyl-3H-indole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSPZRWQIJCQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159767 | |

| Record name | 2-Indolinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-38-2 | |

| Record name | 1,3-Dihydro-1-methyl-2H-indole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinethione, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indolinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.